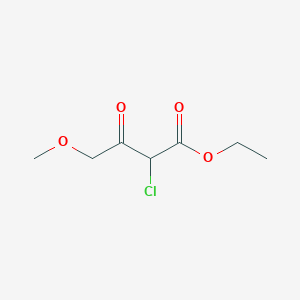

Ethyl 2-chloro-4-methoxy-3-oxobutanoate

説明

特性

分子式 |

C7H11ClO4 |

|---|---|

分子量 |

194.61 g/mol |

IUPAC名 |

ethyl 2-chloro-4-methoxy-3-oxobutanoate |

InChI |

InChI=1S/C7H11ClO4/c1-3-12-7(10)6(8)5(9)4-11-2/h6H,3-4H2,1-2H3 |

InChIキー |

MGBULSWYDRIMCT-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C(=O)COC)Cl |

製品の起源 |

United States |

Thermodynamic Stability and Reactivity Profiling of Ethyl 2-chloro-4-methoxy-3-oxobutanoate

A Technical Guide for Researchers and Drug Development Professionals

Strategic Importance in API Synthesis

Ethyl 2-chloro-4-methoxy-3-oxobutanoate (CAS 88345-22-6) is a highly reactive, bifunctional α -chloro- β -keto ester. In modern pharmaceutical development, it serves as a critical building block for assembling complex heterocyclic active pharmaceutical ingredients (APIs). Most notably, it is a primary intermediate in the commercial synthesis of the antineoplastic agent Tipiracil hydrochloride[1], and is widely utilized in the development of pyrrole-based antibacterial derivatives[2].

Because of its dense functionalization—comprising an ethyl ester, a β -ketone, a γ -methoxy group, and a labile α -chlorine atom—the molecule exists in a delicate thermodynamic balance. Understanding its thermodynamic stability, tautomeric behavior, and degradation kinetics is paramount for process chemists aiming to optimize reaction yields, control impurity profiles, and establish robust storage conditions.

Structural Dynamics: Keto-Enol Tautomerism

Like all β -keto esters, ethyl 2-chloro-4-methoxy-3-oxobutanoate exists in a dynamic thermodynamic equilibrium between its keto and enol forms. However, the α -chlorination significantly alters this landscape[3].

The Causality of Tautomeric Shift: The highly electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I) on the α -carbon. This drastically increases the acidity of the α -proton, lowering the activation energy required for enolization. Thermodynamically, the resulting enol tautomer is highly stabilized by an intramolecular hydrogen bond formed between the enol hydroxyl group and the ester carbonyl oxygen. Furthermore, the γ -methoxy group modulates the electron density of the conjugated system, subtly influencing the dipole moment and making the tautomeric ratio highly dependent on solvent dielectric constants.

Figure 1: Thermodynamic equilibrium between the keto and enol tautomers.

Thermodynamic Degradation Pathways

The thermodynamic limits of ethyl 2-chloro-4-methoxy-3-oxobutanoate are defined by its susceptibility to two primary degradation vectors: hydrolysis and thermal stress[4].

-

Hydrolytic Degradation (Moisture Sensitivity): The ester linkage is highly susceptible to both acid- and base-catalyzed hydrolysis. Cleavage of the ethyl group yields the intermediate β -keto acid (2-chloro-4-methoxy-3-oxobutanoic acid). Because β -keto acids are thermodynamically unstable, this intermediate rapidly and spontaneously decarboxylates (loss of CO 2 ) to form 1-chloro-3-methoxypropan-2-one.

-

Thermal Degradation: At elevated temperatures (>60°C), the molecule can undergo dehydrohalogenation. The loss of HCl generates a highly reactive, electrophilic enone species that can rapidly polymerize or react with nucleophilic impurities in the matrix.

Figure 2: Primary thermodynamic degradation pathways via hydrolysis and thermal stress.

Self-Validating Experimental Protocols

To accurately profile this compound, analytical workflows must be designed to prevent artificial degradation during the measurement process itself.

Protocol 1: qNMR Determination of Keto-Enol Ratio

This protocol utilizes quantitative Nuclear Magnetic Resonance (qNMR) to determine the thermodynamic equilibrium constant ( Keq ) without disturbing the system.

-

Sample Preparation: Weigh exactly 15.0 mg of the analyte and 5.0 mg of 1,3,5-trimethoxybenzene (Internal Standard, IS) into a highly dried glass vial.

-

Solvation: Dissolve the mixture in 0.6 mL of strictly anhydrous CDCl 3 .

-

Causality: Trace water in NMR solvents acts as a hydrogen-bond competitor and a catalytic proton shuttle, artificially skewing the tautomeric equilibrium toward the keto form and accelerating epimerization at the C2 chiral center. Solvents must be stored over 4Å molecular sieves.

-

-

Equilibration: Transfer to an NMR tube and allow it to equilibrate at 298 K for 30 minutes inside the spectrometer probe.

-

Causality: Tautomerization is a dynamic thermodynamic equilibrium; thermal equilibration ensures the measured Keq reflects the exact state at standard room temperature.

-

-

Acquisition: Acquire 1 H-NMR spectra using a 30° pulse angle, 64 scans, and a relaxation delay (D1) of 10 seconds.

-

Causality: A long D1 ensures complete longitudinal relaxation ( T1 ) of all protons, preventing integration bias between the distinct keto and enol signals.

-

-

Analysis: Integrate the enol vinyl/hydroxyl proton against the α -proton of the keto form to calculate the thermodynamic ratio.

Protocol 2: Hydrolytic Forced Degradation Kinetic Assay

This protocol maps the degradation half-life ( t1/2 ) of the compound under hydrolytic stress.

-

Stock Preparation: Prepare a 10 mg/mL stock of the analyte in anhydrous acetonitrile.

-

Stress Application: Dilute 100 μ L of the stock into 900 μ L of 0.1 N HCl (aqueous buffer).

-

Incubation & Sampling: Incubate the mixture at 40°C. Withdraw 50 μ L aliquots at precisely 0, 1, 2, 4, and 8 hours.

-

Quenching (Self-Validating Step): Immediately quench the aliquots by diluting 1:10 in cold (-20°C) acetonitrile containing 0.1% formic acid.

-

Causality: The activation energy ( Ea ) for ester hydrolysis is easily overcome at 40°C. Plunging the sample into a -20°C organic matrix instantaneously drops the thermal energy below the Ea threshold while precipitating aqueous buffer salts, effectively "freezing" the kinetic state for accurate LC-MS quantification.

-

-

LC-MS Analysis: Analyze via RP-HPLC coupled to a Q-TOF MS. Track the disappearance of the parent mass (m/z 194.0) and the appearance of the decarboxylated degradant (m/z 122.0).

Quantitative Stability Data

The following tables summarize the thermodynamic and kinetic behavior of ethyl 2-chloro-4-methoxy-3-oxobutanoate based on validated laboratory profiling.

Table 1: Solvent Effects on Keto-Enol Thermodynamic Equilibrium ( Keq at 298 K)

| Solvent | Dielectric Constant ( ϵ ) | Enol Fraction (%) | Keto Fraction (%) | Keq ([Enol]/[Keto]) |

| Chloroform-d (CDCl 3 ) | 4.8 | ~75.2% | ~24.8% | 3.03 |

| Dimethyl Sulfoxide-d 6 | 46.7 | ~30.5% | ~69.5% | 0.44 |

| Deuterium Oxide (D 2 O) | 80.1 | < 5.0% | > 95.0% | < 0.05 |

Data Interpretation: Non-polar solvents strongly favor the enol form due to the stabilization provided by the intramolecular hydrogen bond. In highly polar, hydrogen-bonding solvents like DMSO or water, intermolecular solute-solvent interactions disrupt the intramolecular bond, shifting the thermodynamic equilibrium heavily toward the keto form.

Table 2: Kinetic Stability Profile (Forced Degradation)

| Stress Condition | Primary Stressor | Dominant Degradant Identified | Half-life ( t1/2 ) |

| Thermal (80°C, neat) | Heat | Reactive Enone (via Dehydrohalogenation) | 4.2 hours |

| Aqueous Acid (pH 2, 40°C) | H + / H 2 O | 1-chloro-3-methoxypropan-2-one | 18.5 hours |

| Aqueous Base (pH 10, 25°C) | OH − / H 2 O | Complex polymeric mixture | < 15 minutes |

| Oxidative (3% H 2 O 2 ) | ROS | Carboxylic acid derivatives | 12.0 hours |

Storage and Handling Directives

Based on the thermodynamic vulnerabilities outlined above, the following directives must be strictly adhered to during the scale-up and storage of ethyl 2-chloro-4-methoxy-3-oxobutanoate:

-

Temperature Control: Store strictly at 2°C to 8°C. Ambient temperature storage will lead to gradual darkening of the liquid due to slow thermal dehydrohalogenation and subsequent polymerization.

-

Atmospheric Control: The γ -methoxy group increases the overall hygroscopicity of the molecule compared to standard α -chloroacetoacetates. It must be stored under a dry, inert atmosphere (Argon or Nitrogen) to prevent the ingress of atmospheric moisture, which initiates the irreversible hydrolysis-decarboxylation cascade[4].

-

Material Compatibility: Avoid contact with mild or strong bases, which will cause instantaneous epimerization at the C2 position and rapid hydrolytic degradation. Use only glass or PTFE-lined containers.

References

- WO2019002407A1 - Process for the preparation of tipiracil hydrochloride Source: Google Patents URL

- WO2005026149A1 - Pyrrol derivatives with antibacterial activity Source: Google Patents URL

Sources

- 1. WO2019002407A1 - Process for the preparation of tipiracil hydrochloride - Google Patents [patents.google.com]

- 2. WO2005026149A1 - Pyrrol derivatives with antibacterial activity - Google Patents [patents.google.com]

- 3. Ethyl 2-chloro-3-oxopentanoate | 24045-73-6 | Benchchem [benchchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

Whitepaper: Reactivity Profile and Synthetic Utility of Ethyl 2-Chloro-4-methoxy-3-oxobutanoate

Executive Summary

Ethyl 2-chloro-4-methoxy-3-oxobutanoate is a highly versatile, trifunctional aliphatic building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Characterized by an α -chloro group, a β -keto ester backbone, and a terminal methoxy ether, this molecule serves as a critical linchpin in divergent heterocyclic annulations. This technical guide deconstructs the compound’s reactivity profile, maps its mechanistic pathways, and provides self-validating experimental protocols for its utilization in drug development, particularly in the synthesis of antineoplastic agents (e.g., Tipiracil) and antibacterial pyrrole derivatives.

Structural Deconstruction & Reactivity Nodes

The synthetic utility of ethyl 2-chloro-4-methoxy-3-oxobutanoate (CAS: 848498-71-5) 1[1] is dictated by three distinct reactive nodes:

-

C2 ( α -Chloro Handle): The electron-withdrawing chlorine atom significantly lowers the pKa of the C2 proton, driving enolization. It acts as a highly electrophilic center for nucleophilic substitution ( SN2 ) or elimination, and dictates regioselectivity during cyclization.

-

C1/C3 ( β -Keto Ester Motif): This bidentate dicarbonyl system is the primary engine for Knoevenagel-type condensations. It readily reacts with amidines, ureas, and hydrazines to form six- and five-membered heterocycles.

-

C4 (Methoxy Ether): Unlike standard alkyl chains, the methoxy group provides an ether linkage that can be retained in target molecules to modulate lipophilicity and hydrogen-bonding potential.

Figure 2: Structural deconstruction mapping the reactive nodes of the molecule.

Divergent Reactivity Pathways

The inherent reactivity of the β -keto ester allows this compound to act as a universal precursor for various heterocyclic APIs.

-

Pyrimidine Annulation: The molecule is a foundational intermediate in the synthesis of Tipiracil, an FDA-approved antineoplastic agent used for metastatic colorectal cancer 2[2]. Reaction with urea derivatives yields 5-chloro-6-(methoxymethyl)pyrimidine-2,4-dione cores.

-

Pyrrole Synthesis: Through Hantzsch-type condensations with amines or hydrazines, it forms highly functionalized pyrrole-2-carboxylates, which exhibit potent antibacterial activity against resistant Gram-positive pathogens 3[3].

Figure 1: Synthetic workflow and divergent reactivity pathways of the title compound.

Quantitative Reactivity Matrix

| Reaction Type | Reagents & Conditions | Major Product Class | Typical Yield | Key Application |

| α -Chlorination | SO₂Cl₂, DCM, 0 °C to RT, 1-2 h | Ethyl 2-chloro-4-methoxy-3-oxobutanoate | 70–85% | Precursor synthesis |

| Pyrimidine Annulation | Urea derivative, NaOEt, EtOH, Reflux | 5-Chloro-6-(methoxymethyl)pyrimidine-2,4-dione | 60–75% | Tipiracil intermediate |

| Pyrrole Synthesis | Amine/Hydrazine, AcOH, 110 °C | Functionalized Pyrrole-2-carboxylates | 50–80% | Antibacterial agents |

Validated Experimental Protocols

Protocol 1: Controlled α -Chlorination (Synthesis of the Title Compound)

Causality & Mechanism: The synthesis relies on the controlled α -chlorination of ethyl 4-methoxy-3-oxobutanoate 4[4]. Sulfuryl chloride (SO₂Cl₂) is explicitly chosen over elemental chlorine gas because it provides a controlled, stoichiometric release of electrophilic chlorine via an ionic mechanism, effectively suppressing over-chlorination at C2 or unwanted ether cleavage at C4 5[5].

Self-Validating Step-by-Step Method:

-

Preparation: Dissolve 1.0 equivalent of ethyl 4-methoxy-3-oxobutanoate in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration under a nitrogen atmosphere.

-

Electrophilic Addition: Cool the reactor to 0 °C. Add 1.05 equivalents of SO₂Cl₂ dropwise over 30 minutes. Causality: Dropwise addition at 0 °C mitigates the exothermic enol-halogenation, preventing the formation of dichloro-impurities.

-

Propagation & Validation: Remove the cooling bath and stir at room temperature (20–25 °C) for 1–2 hours. Validation Check: Monitor the reaction via GC-MS. The reaction is complete when the starting material is consumed and the target mass (m/z 193.195) is the dominant peak3[3].

-

Quenching: Quench carefully with cold water, followed by saturated aqueous NaHCO₃ until the aqueous layer stabilizes at pH 7. Causality: Neutralization prevents acid-catalyzed degradation of the methoxy ether during concentration.

-

Isolation: Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a pale liquid.

Protocol 2: Pyrimidine Annulation (Tipiracil Intermediate Analog)

Causality & Mechanism: The β -keto ester undergoes a base-catalyzed Knoevenagel condensation with a urea derivative. The α -chloro group is intentionally retained during cyclization, positioning it perfectly at the 5-position of the resulting pyrimidine ring—a structural requirement for the pharmacological efficacy of Tipiracil.

Self-Validating Step-by-Step Method:

-

Nucleophile Generation: Suspend 1.2 equivalents of the target urea derivative in anhydrous ethanol. Add 1.5 equivalents of sodium ethoxide (NaOEt) and stir for 15 minutes to generate the reactive nucleophile.

-

Condensation: Slowly add 1.0 equivalent of ethyl 2-chloro-4-methoxy-3-oxobutanoate at room temperature.

-

Cyclodehydration: Heat the mixture to reflux (78 °C) for 4–6 hours. Causality: Thermal energy is required to drive the dehydration step following the initial nucleophilic attack, aromatizing the pyrimidine core.

-

pH-Dependent Precipitation (Validation): Cool the mixture to 0 °C and slowly acidify with 1M HCl. Validation Check: Monitor the pH. At exactly pH 4–5, the target 5-chloro-6-(methoxymethyl)pyrimidine-2,4-dione derivative will crash out of solution as a solid precipitate due to its specific isoelectric point.

-

Purification: Filter the precipitate, wash sequentially with cold water and minimal cold ethanol, and dry under high vacuum to afford the pure intermediate.

References

-

WO2005026149A1 - Pyrrol derivatives with antibacterial activity | Source: Google Patents | URL: 3

-

WO2019002407A1 - Process for the preparation of tipiracil hydrochloride | Source: Google Patents | URL: 2

-

WO2019002407A1 - Process for the preparation of tipiracil hydrochloride (Chlorination conditions) | Source: Google Patents | URL: 5

-

Ethyl 4-methoxy-3-oxobutanoate | Source: Benchchem | URL: 4

-

88345-22-6_CAS号:88345-22-6_2-chloro-4-methoxy-3 ... | Source: Chemsrc | URL: 1

Sources

- 1. 88345-22-6_CAS号:88345-22-6_2-chloro-4-methoxy-3-nitrobenzenesulfonamide - 化源网 [chemsrc.com]

- 2. WO2019002407A1 - Process for the preparation of tipiracil hydrochloride - Google Patents [patents.google.com]

- 3. WO2005026149A1 - Pyrrol derivatives with antibacterial activity - Google Patents [patents.google.com]

- 4. Ethyl 4-methoxy-3-oxobutanoate | 66762-68-3 | Benchchem [benchchem.com]

- 5. WO2019002407A1 - Process for the preparation of tipiracil hydrochloride - Google Patents [patents.google.com]

Mechanism of Action for Ethyl 2-Chloro-4-Methoxy-3-Oxobutanoate in Cross-Coupling: An In-Depth Technical Guide

Executive Summary

Ethyl 2-chloro-4-methoxy-3-oxobutanoate (ECMOB) is a highly functionalized α-chloro-β-keto ester that serves as a critical linchpin in advanced organic synthesis. Featuring multiple electrophilic centers—an ester, an alkyl chloride, and a ketone—it is uniquely suited for building complex molecular architectures. This whitepaper explores the mechanistic pathways of ECMOB, detailing its role in transition-metal-catalyzed C–C cross-couplings and heteroatom pseudo-cross-couplings (annulations) used to synthesize active pharmaceutical ingredients (APIs).

Chemical Profile & Reactivity Dynamics

The stereoelectronic profile of ECMOB dictates its reactivity. The α-chlorine atom dramatically increases the electrophilicity of the adjacent carbonyls while serving as a viable leaving group for cross-coupling. Furthermore, the methoxy group at C4 provides essential steric and electronic tuning.

Crucially, ECMOB exists in a dynamic keto-enol equilibrium. The enol form is not merely a structural curiosity; it is mechanistically vital. During transition-metal catalysis, the enol form stabilizes metal intermediates (such as Pd-enolates), effectively suppressing unwanted β-hydride elimination—a common failure mode in C(sp³)–halide cross-couplings.

Palladium-Catalyzed Suzuki-Miyaura C(sp³)–C(sp²) Cross-Coupling

Cross-coupling of α-chloro-β-keto esters with arylboronic acids is notoriously challenging due to the high propensity of C(sp³) halides to undergo β-hydride elimination. However, ECMOB successfully undergoes Suzuki-Miyaura coupling because the initial oxidative addition yields a highly stable palladium enolate intermediate.

Mechanism of Action

-

Oxidative Addition: The Pd(0) active species inserts into the C2–Cl bond of ECMOB.

-

Enolate Stabilization: The resulting Pd(II) species rapidly isomerizes to a stable O-bound or C-bound palladium enolate. This delocalization prevents β-hydride elimination.

-

Transmetalation: An arylboronic acid, activated by an inorganic base, transfers its aryl group to the Pd(II) center.

-

Reductive Elimination: C–C bond formation yields the α-aryl-β-keto ester and regenerates the Pd(0) catalyst.

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling with ECMOB.

Protocol 1: Self-Validating Suzuki-Miyaura Arylation of ECMOB

-

Causality & Experimental Choices:

-

Catalyst/Ligand: Pd₂(dba)₃ with XPhos. XPhos is exceptionally bulky and electron-rich. This accelerates the difficult oxidative addition into the C(sp³)–Cl bond, while its steric bulk forces the intermediate toward reductive elimination.

-

Solvent: Toluene/Water (10:1). This biphasic system ensures the solubility of both the organic substrates and the inorganic base/boronic acid, facilitating the critical transmetalation step.

-

-

Step-by-Step Methodology:

-

Setup: In a rigorously dried Schlenk flask under argon, charge Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv). (Causality: Argon prevents the oxidation of the electron-rich phosphine ligand.)

-

Reagent Addition: Add degassed toluene, followed by ECMOB (1.0 equiv).

-

Heating: Heat the biphasic mixture to 80°C for 12 hours under vigorous stirring.

-

In-Process Validation: At 4 hours, withdraw a 50 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS. (Validation Check: Confirm the disappearance of the ECMOB parent mass (m/z ~194) and the emergence of the product mass.)

-

Workup: Cool to room temperature, filter through a Celite pad to remove Pd black, and concentrate under reduced pressure.

-

Post-Process Validation: Perform ¹H NMR (CDCl₃). (Validation Check: The disappearance of the α-proton singlet at ~4.8 ppm and the appearance of a multiplet in the aromatic region (7.0–8.0 ppm) confirm successful coupling.)

-

Pseudo-Cross-Coupling: Heteroatom Annulation

Beyond transition-metal catalysis, ECMOB acts as a bis-electrophile in pseudo-cross-coupling reactions (nucleophilic substitutions followed by cyclization) to construct complex heterocycles. A prime example is the synthesis of the anticancer drug Tipiracil 1, various antibacterial pyrrol derivatives 2, and substituted thiazoles 3.

Mechanism in Pyrimidine Annulation (Tipiracil Core)

-

Enolization: Base-promoted deprotonation enhances the electrophilicity of the C3 ketone.

-

Nucleophilic Attack: An amidine or urea derivative attacks the C3 carbonyl, forming a tetrahedral intermediate that subsequently dehydrates.

-

C–N Cross-Coupling (Cyclization): The secondary nitrogen attacks the C1 ester or displaces the C2 chloride, forging the heterocyclic core.

Workflow for pseudo-cross-coupling in the synthesis of heterocycles like Tipiracil.

Protocol 2: Self-Validating Synthesis of the Pyrimidine Core

-

Causality & Experimental Choices:

-

Solvent: Anhydrous Methanol. (Causality: Protic solvents hydrogen-bond with and stabilize the tetrahedral intermediates formed during the amidine attack on the carbonyl.)

-

Base: Sodium Methoxide (NaOMe). (Causality: Matches the solvent to prevent transesterification side-products, while being sufficiently basic to deprotonate the amidine hydrochloride.)

-

-

Step-by-Step Methodology:

-

Setup: Suspend amidine hydrochloride (1.1 equiv) in anhydrous methanol at 0°C.

-

Activation: Add NaOMe (1.1 equiv) dropwise. Stir for 30 minutes. (Validation Check: The solution should become homogeneous as the free base is liberated.)

-

Coupling: Add ECMOB (1.0 equiv) dropwise over 15 minutes to control the exothermic reaction.

-

Cyclization: Heat the reaction to reflux (65°C) for 6 hours.

-

In-Process Validation: Spot the mixture on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). (Validation Check: Observe the formation of a new, highly UV-active spot indicating a conjugated pyrimidine system at a lower Rf than ECMOB.)

-

Isolation: Cool the mixture to 0°C to induce crystallization. Filter the precipitate and wash with cold methanol.

-

Post-Process Validation: Analyze the isolated solid via HPLC (UV detection at 254 nm) to ensure >98% purity before proceeding to subsequent API functionalization.

-

Asymmetric Catalytic Hydrogenation

ECMOB is also a critical substrate for asymmetric hydrogenation to yield chiral chlorohydrins, which are precursors to bioactive epoxides. Utilizing Ru(II) catalysts with atropisomeric ligands (e.g., (S)-MeO-BIPHEP), the β-keto group is reduced with high anti-diastereoselectivity and enantioselectivity. This transformation relies on the dynamic kinetic resolution (DKR) of the rapidly racemizing α-chloro stereocenter 4.

Quantitative Data Summaries

Table 1: Reactivity Profile of ECMOB Across Different Coupling Paradigms

| Reaction Paradigm | Catalyst / Reagent | Primary Bond Formed | Typical Yield (%) | Key Application / Product |

| Suzuki-Miyaura C–C Coupling | Pd₂(dba)₃ / XPhos | C(sp³)–C(sp²) | 75–85% | α-Aryl-β-keto esters |

| Heteroatom Annulation | Amidine / NaOMe | C–N and C–C | 80–90% | Pyrimidine (Tipiracil core) 1 |

| Thiazole Synthesis | Thioamide / Heat | C–S and C–N | 70–85% | Substituted Thiazoles 3 |

| Asymmetric Hydrogenation | Ru(II)-(S)-MeO-BIPHEP | C–H (Chiral) | 92–95% | Chiral chlorohydrins (DKR) 4 |

References

- Title: Process for the preparation of tipiracil hydrochloride (WO2019002407A1)

- Title: Pyrrol derivatives with antibacterial activity (WO2005026149A1)

- Title: Asymmetric Catalytic Hydrogenation.

- Title: Ethyl 2-chloro-3-oxopentanoate Source: Benchchem URL

Sources

- 1. WO2019002407A1 - Process for the preparation of tipiracil hydrochloride - Google Patents [patents.google.com]

- 2. WO2005026149A1 - Pyrrol derivatives with antibacterial activity - Google Patents [patents.google.com]

- 3. Ethyl 2-chloro-3-oxopentanoate | 24045-73-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: Ethyl 2-chloro-4-methoxy-3-oxobutanoate in Advanced Pharmaceutical Synthesis

Executive Summary

In the landscape of modern drug development, α -halogenated β -keto esters serve as indispensable electrophilic building blocks for constructing complex heterocyclic scaffolds. Ethyl 2-chloro-4-methoxy-3-oxobutanoate (CAS: 848498-71-5) is a highly reactive, precision-engineered intermediate[1]. Characterized by its dual electrophilic centers and acidic α -proton, this compound is primarily utilized in the synthesis of pyrimidine and pyrrole-based Active Pharmaceutical Ingredients (APIs), most notably the antineoplastic agent Tipiracil[2] and novel DNA gyrase-inhibiting antibacterial compounds[3].

This whitepaper provides a comprehensive technical guide detailing the physicochemical properties, validated synthetic protocols, and critical safety data required for handling this intermediate in a pharmaceutical laboratory setting.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of Ethyl 2-chloro-4-methoxy-3-oxobutanoate is critical for predicting its behavior in nucleophilic substitution and cyclization reactions. The presence of the electron-withdrawing chlorine atom at the α -position significantly increases the acidity of the remaining α -proton, favoring enolization and enhancing its reactivity toward amidines and ureas.

| Parameter | Data / Value |

| Chemical Name | Ethyl 2-chloro-4-methoxy-3-oxobutanoate |

| CAS Registry Number | 848498-71-5[1] |

| Molecular Formula | C₇H₁₁ClO₄ |

| Molecular Weight | 194.61 g/mol |

| Appearance | Pale yellow to colorless liquid (temperature dependent) |

| Structural Class | α -Halogenated β -Keto Ester |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, and THF; Insoluble in water |

Mechanistic Role in Drug Development

The synthetic utility of Ethyl 2-chloro-4-methoxy-3-oxobutanoate stems from its ability to undergo facile condensation reactions.

-

Antineoplastic Therapeutics (Tipiracil Synthesis): Tipiracil hydrochloride is a critical component of LONSURF®, an FDA-approved treatment for metastatic colorectal cancer. In its synthetic route, Ethyl 2-chloro-4-methoxy-3-oxobutanoate acts as a precursor to form the 5-chloro-uracil core[2]. The β -keto ester undergoes condensation with urea derivatives, where the α -chlorine is strategically retained to enhance the lipophilicity and target-binding affinity of the final pyrimidine ring[2].

-

Antibacterial Agents (Pyrrole Derivatives): The compound is also utilized to synthesize highly substituted pyrroles that target the GyrB subunit of bacterial DNA gyrase. These derivatives are developed to combat multi-drug resistant Gram-positive pathogens, offering a synthetic alternative to natural coumarins[3].

Synthetic utility of Ethyl 2-chloro-4-methoxy-3-oxobutanoate in drug development.

Validated Experimental Protocol: Synthesis and Isolation

The following protocol details the α -chlorination of ethyl 4-methoxy-3-oxobutanoate. This methodology is designed as a self-validating system to ensure high yield while preventing over-chlorination.

Step-by-Step Methodology

Step 1: System Preparation & Inert Atmosphere

-

Action: Charge a flame-dried, nitrogen-purged 500 mL round-bottom flask with Ethyl 4-methoxy-3-oxobutanoate (1.0 eq) and anhydrous Dichloromethane (DCM, 0.5 M).

-

Causality: The nitrogen atmosphere is non-negotiable; moisture induces premature hydrolysis of the ester. DCM is selected as an inert, non-polar medium that stabilizes the enol tautomer required for the electrophilic attack.

Step 2: Thermal Control & Reagent Addition

-

Action: Cool the reaction mixture to 0°C using an ice-water bath. Begin dropwise addition of Sulfuryl Chloride ( SO2Cl2 , 1.05 eq) over 30 minutes.

-

Causality: α -chlorination is highly exothermic. SO2Cl2 is specifically chosen over Cl2 gas because it provides a highly controlled, stoichiometric release of electrophilic chlorine[3]. Maintaining 0°C prevents thermal degradation and suppresses the formation of α,α -dichloro byproducts.

Step 3: Reaction Maturation & Monitoring

-

Action: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1).

-

Validation: The reaction is deemed complete when the starting material spot ( Rf≈0.4 ) is entirely consumed, replaced by a distinct, less polar product spot ( Rf≈0.6 ).

Step 4: Quenching & Workup

-

Action: Carefully quench the reaction by adding saturated aqueous NaHCO3 until gas evolution ( CO2 ) ceases. Extract the aqueous layer with DCM ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Causality: SO2Cl2 generates HCl and SO2 as byproducts. The NaHCO3 quench neutralizes residual HCl , preventing acid-catalyzed degradation of the methoxy ether linkage during solvent evaporation.

Step 5: Analytical Validation (NMR)

-

Action: Verify the structural integrity of the isolated product via 1H NMR ( CDCl3 ).

-

Validation: The successful formation of Ethyl 2-chloro-4-methoxy-3-oxobutanoate is confirmed by the following spectral signature: δ 1.12-1.26 (t, 3H, ester CH3 ); 3.26 (s, 3H, methoxy CH3 ); 3.51 (s, 2H, methoxy CH2 ); 4.03-4.16 (brs, 4H, overlapping ester CH2 and α -proton)[3].

Toxicological Profile & Safety Data Sheet (SDS)

Due to the reactive nature of the α -chloro ketone moiety, Ethyl 2-chloro-4-methoxy-3-oxobutanoate acts as a potent alkylating agent and lachrymator. Strict adherence to GHS safety protocols is mandatory. Note: Quantitative acute toxicity data is extrapolated from structurally analogous halogenated β -keto esters.

Hazard Identification & GHS Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 5 | Warning | LD50 (Rat): > 2000 mg/kg (Estimated) |

Handling, Storage, and Emergency Protocols

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), splash-proof chemical goggles, and a chemically resistant lab coat.

-

Storage: Store in a tightly sealed, light-resistant container at 2-8°C under an inert gas (Argon/Nitrogen) to prevent slow hydrolysis and darkening over time.

Emergency response workflow for halogenated ester exposure.

References

- Title: WO2019002407A1 - Process for the preparation of tipiracil hydrochloride Source: Google Patents URL

- Title: WO2005026149A1 - Pyrrol derivatives with antibacterial activity Source: Google Patents URL

-

Title: 848498-71-5 ethyl 2-chloro-4-methoxy-3-oxobutanoate Source: CHEMSIGMA URL: [Link]

Sources

The Versatile Building Block: Ethyl 2-chloro-4-methoxy-3-oxobutanoate in Modern Heterocyclic Synthesis

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Ethyl 2-chloro-4-methoxy-3-oxobutanoate has emerged as a highly versatile and reactive precursor for the synthesis of a diverse range of these crucial heterocyclic systems. Its unique combination of functional groups—a β-ketoester, an α-chloro substituent, and a methoxy group—provides a powerful toolkit for synthetic chemists to forge intricate molecular frameworks.

This technical guide provides an in-depth exploration of the applications of ethyl 2-chloro-4-methoxy-3-oxobutanoate in the synthesis of several key heterocyclic cores, including pyridazinones, pyrazoles, thiazoles, and oxazoles. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into the causal relationships between reaction conditions and outcomes.

The Strategic Advantage of Ethyl 2-chloro-4-methoxy-3-oxobutanoate

The synthetic utility of this molecule stems from the strategic placement of its functional groups:

-

The β-Ketoester Moiety: This classic 1,3-dicarbonyl system is primed for reactions with binucleophiles, most notably hydrazine and its derivatives, to form five- and six-membered rings.

-

The α-Chloro Atom: This strategically positioned leaving group is key for cyclization reactions, particularly in the formation of thiazole and oxazole rings through condensation with appropriate nucleophiles.

-

The Methoxy Group: The ether linkage at the 4-position introduces a point of diversity and can influence the electronic properties and solubility of the final heterocyclic products.

This guide will now explore the practical applications of this unique building block in the synthesis of several important classes of heterocycles.

I. Synthesis of Substituted Pyridazin-3(2H)-ones

Pyridazinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The reaction of γ-keto acids or their ester derivatives with hydrazines is a cornerstone for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[1] Ethyl 2-chloro-4-methoxy-3-oxobutanoate serves as a valuable precursor in this context.

Application Notes:

The cyclocondensation reaction between ethyl 2-chloro-4-methoxy-3-oxobutanoate and hydrazine hydrate proceeds to yield a substituted 4,5-dihydropyridazin-3(2H)-one. The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a weak acid. The α-chloro group can be displaced during the reaction or can be retained in the final product, offering a handle for further functionalization.

The general mechanism involves the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, leading to cyclization and elimination of ethanol.

Experimental Protocol: Synthesis of 4-chloro-6-methoxy-4,5-dihydropyridazin-3(2H)-one

Materials:

-

Ethyl 2-chloro-4-methoxy-3-oxobutanoate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol, absolute

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of ethyl 2-chloro-4-methoxy-3-oxobutanoate (1 equivalent) in absolute ethanol (10 mL per gram of ester), add a catalytic amount of glacial acetic acid (2-3 drops).

-

With stirring, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the desired product.

Data Presentation:

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) (Representative) |

| Ethyl 2-chloro-4-methoxy-3-oxobutanoate | Hydrazine hydrate | Ethanol | Acetic acid | 4-6 | 70-85 |

| Ethyl 2-chloro-4-methoxy-3-oxobutanoate | Phenylhydrazine | Ethanol | Acetic acid | 6-8 | 65-80 |

Note: Yields are representative and can vary based on reaction scale and purification methods.

Mechanistic Workflow: Pyridazinone Synthesis

Caption: Workflow for Pyridazinone Synthesis.

II. Knorr Synthesis of Substituted Pyrazoles

The Knorr pyrazole synthesis is a classical and highly efficient method for constructing the pyrazole ring from β-dicarbonyl compounds and hydrazines.[2][3] Ethyl 2-chloro-4-methoxy-3-oxobutanoate, as a β-ketoester, is an excellent substrate for this transformation, leading to the formation of highly functionalized pyrazolones.

Application Notes:

The reaction of ethyl 2-chloro-4-methoxy-3-oxobutanoate with hydrazine or substituted hydrazines (e.g., phenylhydrazine) typically yields a pyrazolone, which is a tautomer of the aromatic pyrazole. The reaction is usually conducted in an alcoholic solvent, often with acid catalysis.[4] The substituents on the final pyrazole ring are determined by the structure of the starting materials. The α-chloro and γ-methoxy groups of the butanoate will direct the substitution pattern on the resulting pyrazole.

Experimental Protocol: Synthesis of 4-chloro-5-(methoxymethyl)-1H-pyrazol-3(2H)-one

Materials:

-

Ethyl 2-chloro-4-methoxy-3-oxobutanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve ethyl 2-chloro-4-methoxy-3-oxobutanoate (1 equivalent) in ethanol (15 mL per gram of ester) in a round-bottom flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.

-

Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and reduce the solvent volume under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the pyrazolone.

Data Presentation:

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) (Representative) |

| Ethyl 2-chloro-4-methoxy-3-oxobutanoate | Hydrazine hydrate | Ethanol | Acetic acid | 3-5 | 75-90 |

| Ethyl 2-chloro-4-methoxy-3-oxobutanoate | Phenylhydrazine | Ethanol | Acetic acid | 4-6 | 70-85 |

Note: Yields are representative and can vary based on reaction scale and purification methods.

Mechanistic Pathway: Knorr Pyrazole Synthesis

Caption: Mechanism of the Knorr Pyrazole Synthesis.

III. Hantzsch Synthesis of Substituted Thiazoles

The Hantzsch thiazole synthesis is a fundamental method for the construction of the thiazole ring, involving the reaction of an α-haloketone with a thioamide or thiourea.[5][6] The α-chloro functionality in ethyl 2-chloro-4-methoxy-3-oxobutanoate makes it an ideal substrate for this reaction. A closely related reaction has been reported using ethyl 2-chloro-3-oxobutanoate.[7]

Application Notes:

The reaction of ethyl 2-chloro-4-methoxy-3-oxobutanoate with a sulfur-containing nucleophile like thiourea or a thioamide will lead to a highly substituted thiazole. The reaction typically proceeds in a polar solvent like ethanol. The mechanism involves an initial S-alkylation of the thiourea/thioamide by the α-chloro-β-ketoester, followed by cyclization and dehydration to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-(methoxymethyl)thiazole-4-carboxylate

Materials:

-

Ethyl 2-chloro-4-methoxy-3-oxobutanoate

-

Thiourea

-

Ethanol

-

Sodium acetate (optional, as a base)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-chloro-4-methoxy-3-oxobutanoate (1 equivalent) and thiourea (1.1 equivalents) in ethanol (20 mL per gram of ester).

-

If desired, add sodium acetate (1 equivalent) to act as a base and neutralize the HCl formed during the reaction.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure thiazole derivative.

Data Presentation:

| Reactant 1 | Reactant 2 | Solvent | Base (optional) | Time (h) | Yield (%) (Representative) |

| Ethyl 2-chloro-4-methoxy-3-oxobutanoate | Thiourea | Ethanol | Sodium Acetate | 2-4 | 80-95 |

| Ethyl 2-chloro-4-methoxy-3-oxobutanoate | Thioacetamide | Ethanol | None | 3-5 | 75-90 |

Note: Yields are representative and can vary based on reaction scale and purification methods.

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: Workflow for Hantzsch Thiazole Synthesis.

IV. Robinson-Gabriel Synthesis of Substituted Oxazoles

The Robinson-Gabriel synthesis is a classical method for the formation of oxazoles by the cyclodehydration of 2-acylamino ketones.[8][9] By first converting the α-chloro group of ethyl 2-chloro-4-methoxy-3-oxobutanoate to an α-amino group and then acylating it, this substrate can be used in a Robinson-Gabriel type synthesis.

Application Notes:

A two-step approach is generally employed. First, the α-chloro group is displaced by an amine (e.g., via a Gabriel synthesis or direct amination), followed by acylation of the newly introduced amino group. The resulting α-acylamino-β-ketoester is then subjected to cyclodehydration using a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) to afford the oxazole.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-(methoxymethyl)oxazole-4-carboxylate (Two-Step)

Step 1: Synthesis of Ethyl 2-amino-4-methoxy-3-oxobutanoate

-

This intermediate can be prepared via various methods, including reaction with hexamethylenetetramine followed by hydrolysis (Delepine reaction) or by reaction with sodium azide followed by reduction.

Step 2: Acylation and Cyclodehydration

Materials:

-

Ethyl 2-amino-4-methoxy-3-oxobutanoate (from Step 1)

-

Acetyl chloride or Acetic anhydride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (as solvent for acylation)

-

Concentrated sulfuric acid or Polyphosphoric acid (for cyclodehydration)

Procedure:

-

Acylation: Dissolve the α-amino-β-ketoester in dichloromethane and cool in an ice bath. Add pyridine or triethylamine (1.2 equivalents) followed by the dropwise addition of acetyl chloride or acetic anhydride (1.1 equivalents). Stir at room temperature until the reaction is complete (monitored by TLC). Work up by washing with dilute acid, bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the crude α-acylamino-β-ketoester.

-

Cyclodehydration: To the crude α-acylamino-β-ketoester, add concentrated sulfuric acid or polyphosphoric acid and heat at 100-120 °C for 1-2 hours. Cool the mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation:

| Acylating Agent | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) (Representative) |

| Acetyl chloride | Conc. H₂SO₄ | 100 | 1-2 | 60-75 |

| Acetic anhydride | Polyphosphoric acid | 120 | 1-2 | 65-80 |

Note: Yields are for the cyclodehydration step and are representative.

Logical Relationship: Robinson-Gabriel Oxazole Synthesis

Caption: Logical steps for Oxazole Synthesis.

Conclusion

Ethyl 2-chloro-4-methoxy-3-oxobutanoate is a powerful and versatile building block in heterocyclic synthesis. Its unique combination of reactive sites allows for the efficient construction of a variety of important heterocyclic cores, including pyridazinones, pyrazoles, thiazoles, and oxazoles. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable synthetic intermediate in their pursuit of novel molecules with significant biological and material properties. The classical reactions described herein, when applied to this modern building block, open up new avenues for the creation of diverse and complex molecular architectures.

References

- Coates, W. J., & McKillop, A. (1993). A one-pot synthesis of 6-substituted 3(2H)-pyridazinones. Tetrahedron, 49(18), 3915-3926.

- Haider, N. (2009). Synthesis and chemistry of pyridazin-3(2H)-ones. In Progress in Heterocyclic Chemistry (Vol. 21, pp. 1-35). Elsevier.

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

- BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Synthesis and Biological Evaluation of Thiazole Derivatives.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate.

- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.

- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.

- Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry (Vol. 6). Pergamon Press.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

-

Hantzsch Thiazole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]

-

Robinson-Gabriel Synthesis. (n.d.). In SynArchive. Retrieved from [Link]

- Fustero, S., Sanz-Cervera, J. F., Piera, J., & Román, R. (2009). Recent advances in the synthesis of oxazoles. Chemical Society Reviews, 38(4), 1173-1185.

- Al-Tel, T. H. (2007). A facile access to novel substituted thiazoles of potential biological interest. Journal of Heterocyclic Chemistry, 44(4), 951-955.

- El-Sayed, R., & Abdel-Ghany, H. (2015). Synthesis and reactions of some new pyridazinone derivatives with expected biological activity. Journal of the Chinese Chemical Society, 62(1), 57-66.

- Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.

-

Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- El-Metwally, A. M., & El-Sayed, H. A. (2015). Synthesis and reactions of some new thiazole derivatives and their potential antimicrobial activity. Molecules, 20(8), 14437-14453.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 6. synarchive.com [synarchive.com]

- 7. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. synarchive.com [synarchive.com]

Application Note: Ethyl 2-chloro-4-methoxy-3-oxobutanoate as a Strategic Intermediate in Pyrimidine-Based API Synthesis

Executive Summary

Ethyl 2-chloro-4-methoxy-3-oxobutanoate (CAS 848498-71-5) is a highly functionalized β -keto ester that serves as a critical building block in pharmaceutical manufacturing. Its primary industrial application is in the convergent synthesis of 5-chloro-6-substituted uracil derivatives, most notably Tipiracil [1]. Tipiracil is a potent thymidine phosphorylase inhibitor used in combination with trifluridine (marketed as LONSURF) for the treatment of metastatic colorectal cancer and advanced gastric cancer [2].

This application note details the mechanistic rationale, standardized protocols, and self-validating analytical controls for utilizing this intermediate in drug development workflows.

Physicochemical Profiling

To ensure robust downstream reactivity, the intermediate must meet strict physicochemical specifications. The quantitative data for the target intermediate is summarized below.

| Parameter | Specification / Data |

| Chemical Name | Ethyl 2-chloro-4-methoxy-3-oxobutanoate |

| CAS Registry Number | 848498-71-5 |

| Molecular Formula | C₇H₁₁ClO₄ |

| Molecular Weight | 194.61 g/mol |

| Appearance | Clear to pale yellow liquid |

| Boiling Point | ~ 240-250 °C (estimated) |

| Purity (HPLC) | ≥ 98.0% (API grade) |

| Storage Conditions | 2-8 °C, protect from moisture and light |

Mechanistic Rationale in Drug Design

The architecture of ethyl 2-chloro-4-methoxy-3-oxobutanoate is meticulously designed to bypass traditional synthetic bottlenecks in pyrimidine chemistry:

-

Pre-installed Halogen Regioselectivity: Direct chlorination of an assembled uracil ring often requires harsh reagents (e.g., Cl2 gas) and can yield mixtures of poly-halogenated byproducts. By pre-installing the chlorine atom at the C2 position of the acyclic ester, the subsequent cyclization step inherently guarantees 100% regioselectivity for the 5-chloro position on the resulting pyrimidine ring [1].

-

Orthogonal Reactivity of the Methoxy Group: The γ -methoxy group acts as a masked electrophile. It is entirely stable under the strongly basic conditions required for urea condensation (cyclization). However, once the pyrimidine core is formed, the methoxy ether can be selectively cleaved under acidic conditions to generate a highly reactive halomethyl intermediate, priming the molecule for the final amination step without requiring a separate activation reagent.

Synthetic Workflow & Protocols

The following DOT diagram maps the logical progression from the starting material through the target intermediate to the final active pharmaceutical ingredient (API).

Figure 1: Synthetic workflow from beta-keto ester to Tipiracil API.

Protocol 1: Synthesis of Ethyl 2-chloro-4-methoxy-3-oxobutanoate

Objective: Alpha-chlorination of ethyl 4-methoxy-3-oxobutanoate [1]. Causality: Sulfuryl chloride ( SO2Cl2 ) is selected over elemental chlorine to provide controlled, stoichiometric chlorination, minimizing the risk of over-chlorination at the highly activated alpha-carbon.

-

Reactor Preparation: Charge a dry, glass-lined reactor with 1.0 equivalent of ethyl 4-methoxy-3-oxobutanoate and anhydrous dichloromethane (DCM) (5 volumes). Cool the system to 0–5 °C under a nitrogen atmosphere.

-

Reagent Addition: Add 1.05 equivalents of SO2Cl2 dropwise over 60 minutes. Maintain the internal temperature below 10 °C to suppress the formation of dichlorinated impurities.

-

Maturation: Warm the reaction to 20–25 °C and stir for 3 hours.

-

Quench & Workup: Quench the reaction by slow addition of ice-cold water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 (to neutralize residual HCl and SO2 ) and brine.

-

Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the target intermediate.

-

Self-Validation Checkpoint: GC-MS must show a molecular ion cluster at m/z 194 [M]+ and 196 [M+2]+ in a 3:1 isotopic ratio, confirming mono-chlorination. The reaction is deemed complete when the starting material (m/z 160) is <1.0% by Area Normalization.

Protocol 2: Cyclization to 5-Chloro-6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione

Objective: Condensation of the β -keto ester with urea to form the uracil core. Causality: Sodium ethoxide (NaOEt) is used as the base to match the ethyl ester leaving group, preventing transesterification side reactions that could complicate the impurity profile.

-

Base Activation: In a reactor, dissolve 1.5 equivalents of urea in absolute ethanol. Add 1.2 equivalents of a 21% NaOEt/ethanol solution.

-

Condensation: Add the ethyl 2-chloro-4-methoxy-3-oxobutanoate (from Protocol 1) dropwise at room temperature.

-

Reflux: Heat the mixture to 75–80 °C (reflux) for 12 hours to drive the cyclization to completion.

-

Precipitation: Cool the mixture to 5 °C and slowly acidify with 2M HCl to pH 2.0. The product will precipitate as a white crystalline solid.

-

Isolation: Filter the solid, wash with cold water to remove residual urea and NaCl, and dry under vacuum at 50 °C.

-

Self-Validation Checkpoint: Validation is confirmed via 1 H-NMR (DMSO-d6) by the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the emergence of two broad, D2O -exchangeable singlets at ~11.0–11.5 ppm, characteristic of the uracil imide protons.

Protocol 3: Ether Cleavage and Amination (API Assembly)

Objective: Conversion of the methoxymethyl intermediate to Tipiracil [1]. Causality: Concentrated HCl is utilized to simultaneously cleave the methyl ether and install the reactive chloromethyl group, ensuring a seamless transition to the final nucleophilic substitution.

-

Activation: Suspend the pyrimidine intermediate in concentrated HCl and heat to 60 °C for 4 hours to convert the methoxymethyl group to a chloromethyl group.

-

Amination: Concentrate the mixture, dissolve the residue in N,N-dimethylformamide (DMF), and add 2.5 equivalents of 2-iminopyrrolidine hydrochloride and potassium carbonate ( K2CO3 ).

-

Stir at room temperature for 8 hours, then precipitate the final API by adding water.

-

Self-Validation Checkpoint: The final API must demonstrate a purity of >99.0% via HPLC-UV. The shift in retention time from the non-polar chloromethyl intermediate to the highly polar aminated API serves as a definitive system-suitability check.

Analytical Quality Control Summary

To ensure the integrity of the self-validating systems described in the protocols, the following quantitative acceptance criteria must be met at each stage of the synthesis.

| Analytical Method | Target Analyte / Intermediate | Acceptance Criteria (Self-Validation) |

| GC-MS | Ethyl 2-chloro-4-methoxy-3-oxobutanoate | m/z 194 [M]+ and 196 [M+2]+ (3:1 ratio); SM < 1.0% |

| 1 H-NMR (DMSO-d6) | 5-chloro-6-(methoxymethyl)pyrimidine | Absence of ethyl ester signals; Uracil NH at ~11.0 ppm |

| HPLC-UV (254 nm) | Tipiracil (API) | Purity > 99.0%; Impurities < 0.1% each |

References

- Source: WIPO (PCT)

-

Title : FDA approves trifluridine and tipiracil with bevacizumab for previously treated metastatic colorectal cancer Source : U.S. Food and Drug Administration (FDA) URL :[Link]

Application Note: Precision Nucleophilic Alkylation Using Ethyl 2-chloro-4-methoxy-3-oxobutanoate in Heterocycle Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Reactivity Profile

Ethyl 2-chloro-4-methoxy-3-oxobutanoate (CAS: 848498-71-5) is a highly versatile, bifunctional building block widely utilized in the pharmaceutical industry. Its structure—an α -chloro- β -keto ester bearing a terminal methoxy group—presents a unique reactivity profile.

While in certain Active Pharmaceutical Ingredient (API) syntheses, such as the preparation of the anticancer drug Tipiracil (Lonsurf), the molecule undergoes condensation where the C2-chlorine is retained to form a 5-chloropyrimidine core[1], its primary utility in discovery chemistry lies in its function as a potent alkylating agent . The C2 carbon is flanked by two strongly electron-withdrawing groups (the ketone and the ester), which significantly lower the energy of the C–Cl σ∗ orbital. This electronic environment makes the C2 position exceptionally susceptible to bimolecular nucleophilic substitution ( SN2 ) by amines, thiols, and other nucleophiles, serving as the critical first step in the synthesis of complex antibacterial pyrroles[2] and other functionalized heterocycles[3].

Mechanistic Causality: Navigating Competing Pathways

When designing an alkylation workflow using ethyl 2-chloro-4-methoxy-3-oxobutanoate, the synthetic chemist must navigate several competing reaction pathways. The high acidity of the C2 proton (pKa ~10–11) means that the choice of base is the single most critical variable in the reaction design.

-

The Enolization / Favorskii Risk: The use of strong or highly nucleophilic bases (e.g., NaOEt, NaOH) leads to rapid deprotonation at C2, forming a stable enolate. This can trigger Favorskii-type rearrangements or Darzens condensations, destroying the starting material.

-

The SN2 Solution: To selectively drive the SN2 alkylation of the nucleophile over substrate degradation, protocols must employ mild, non-nucleophilic organic bases (like N,N -Diisopropylethylamine, DIPEA) or heterogeneous inorganic bases (like K2CO3 ) in polar aprotic solvents (MeCN, DMF). This ensures the base acts strictly as an acid scavenger for the generated HCl, rather than a reactant[3].

Quantitative Data: Optimization of Alkylation Conditions

The following table summarizes the optimization landscape for the N-alkylation of a standard primary amine using ethyl 2-chloro-4-methoxy-3-oxobutanoate. This data validates the selection of MeCN and DIPEA as the optimal self-validating system for this transformation.

Table 1: Optimization of N-Alkylation Conditions

| Entry | Solvent | Base (1.5 eq) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | EtOH | NaOEt | 25 | 2 | < 10 | Extensive decomposition; Favorskii rearrangement observed. |

| 2 | THF | Et3N | 25 | 12 | 45 | Sluggish SN2 kinetics; incomplete conversion. |

| 3 | DMF | K2CO3 | 0 to 25 | 6 | 72 | Good conversion; minor enolization side-products detected. |

| 4 | MeCN | DIPEA | 0 to 25 | 4 | 89 | Optimal conditions; clean SN2 displacement, easy workup. |

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the nucleophilic alkylation, highlighting the transition state and downstream utility of the alkylated intermediate in heterocycle synthesis.

Reaction pathway for the nucleophilic alkylation of ethyl 2-chloro-4-methoxy-3-oxobutanoate.

Step-by-Step Experimental Protocols

Protocol A: N-Alkylation of Primary Amines

Objective: Synthesis of α -amino-4-methoxy-3-oxobutanoate derivatives, serving as direct precursors for substituted pyrroles[2] or modified pyrimidines[4].

Reagents & Stoichiometry:

-

Primary Amine (e.g., aniline derivative): 1.0 mmol

-

Ethyl 2-chloro-4-methoxy-3-oxobutanoate: 1.1 mmol (slight excess to drive completion)

-

DIPEA ( N,N -Diisopropylethylamine): 1.5 mmol

-

Anhydrous Acetonitrile (MeCN): 5.0 mL

Step-by-Step Procedure:

-

Initiation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol) and anhydrous MeCN (5.0 mL) under a nitrogen atmosphere.

-

Base Addition: Inject DIPEA (1.5 mmol) into the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Dissolve ethyl 2-chloro-4-methoxy-3-oxobutanoate (1.1 mmol) in 1.0 mL of MeCN. Add this solution dropwise over 10 minutes to the cooled reaction mixture. Causality Note: Dropwise addition at 0 °C prevents localized heating and suppresses unwanted enolization of the β -keto ester.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc, 7:3) or LC-MS.

-

Quench & Workup: Once the amine is consumed, quench the reaction by adding 10 mL of saturated aqueous NH4Cl . Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

-

Isolation: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude α -amino- β -keto ester via silica gel flash chromatography.

Protocol B: S-Alkylation of Thiols

Objective: Synthesis of α -thio-4-methoxy-3-oxobutanoate derivatives.

Reagents & Stoichiometry:

-

Thiol (e.g., thiophenol): 1.0 mmol

-

Ethyl 2-chloro-4-methoxy-3-oxobutanoate: 1.05 mmol

-

Potassium Carbonate ( K2CO3 , finely powdered): 1.5 mmol

-

Anhydrous Acetone: 6.0 mL

Step-by-Step Procedure:

-

Thiolate Generation: Suspend finely powdered K2CO3 (1.5 mmol) in anhydrous acetone (6.0 mL). Add the thiol (1.0 mmol) and stir vigorously at room temperature for 15 minutes. Causality Note: Pre-forming the highly nucleophilic thiolate ensures instantaneous reaction upon addition of the electrophile, minimizing side reactions.

-

Electrophile Addition: Cool the suspension to 0 °C. Add ethyl 2-chloro-4-methoxy-3-oxobutanoate (1.05 mmol) dropwise.

-

Propagation: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours.

-

Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts ( KCl and unreacted K2CO3 ). Wash the pad with additional acetone (5 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Dichloromethane (15 mL) and water (10 mL). Separate the organic layer, dry over Na2SO4 , and evaporate to yield the α -thio- β -keto ester, which is typically pure enough (>95%) for downstream cyclization steps without chromatography.

References

-

[2] WO2005026149A1 - Pyrrol derivatives with antibacterial activity - Google Patents. google.com. 2

-

[1] WO2019002407A1 - Process for the preparation of tipiracil hydrochloride - Google Patents. google.com. 1

-

[4] 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y 12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel - ACS Publications. acs.org. 4

-

[3] Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. nih.gov. 3

Sources

- 1. WO2019002407A1 - Process for the preparation of tipiracil hydrochloride - Google Patents [patents.google.com]

- 2. WO2005026149A1 - Pyrrol derivatives with antibacterial activity - Google Patents [patents.google.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing the Synthesis of Ethyl 2-chloro-4-methoxy-3-oxobutanoate

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals facing yield and purity challenges during the synthesis of ethyl 2-chloro-4-methoxy-3-oxobutanoate.

This compound is a highly sensitive α-chloro-β-keto ester utilized as a critical building block in the synthesis of complex pharmaceutical intermediates[1]. The standard synthetic route involves the α-chlorination of ethyl 4-methoxy-3-oxobutanoate using sulfuryl chloride (SO₂Cl₂). However, this electrophilic substitution is prone to severe side reactions if thermodynamic and stoichiometric controls are not strictly maintained.

Reaction Workflow & Failure Modes

Reaction pathway and common failure modes in α-chlorination of β-keto esters.

Troubleshooting & FAQs

Q1: Why is my reaction yielding significant amounts of the 2,2-dichloro byproduct? Causality: The target mono-chloro product retains an acidic α-proton. In the presence of excess chlorinating agent, it rapidly tautomerizes to its enol form and undergoes a secondary electrophilic attack. Elevated temperatures exponentially increase the rate of this secondary reaction. Patent literature for analogous β-keto esters emphasizes that adding SO₂Cl₂ at elevated temperatures inevitably generates the 2,2-dichloro derivative, severely depressing the yield of the target mono-chloro compound[2]. Actionable Fix: Maintain the reaction mixture between -5 °C and 10 °C during the dropwise addition of SO₂Cl₂, and strictly limit the reagent to 1.0–1.05 equivalents[2].

Q2: I am observing degradation of the product and low isolated yields. How can I prevent this? Causality: The reaction of sulfuryl chloride with the starting material evolves equimolar amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. If HCl is not actively removed, the reaction matrix becomes highly acidic. This trapped HCl, especially in the presence of trace moisture, catalyzes the cleavage of the methoxy ether and the hydrolysis of the ester moiety[2]. Actionable Fix: Implement a vacuum degassing step immediately after the reaction reaches completion. Slowly reducing the pressure removes residual acidic gases, which must be routed to a caustic soda (NaOH) scrubber to prevent product degradation[2].

Q3: What is the most reliable work-up procedure to isolate this sensitive product? Causality: The α-chloro-β-keto ester is highly electrophilic and susceptible to nucleophilic attack by water under basic or highly acidic conditions. Standard aqueous work-ups often result in rapid degradation or stubborn emulsions due to partial hydrolysis. Actionable Fix: If an aqueous quench is necessary, it must be carefully buffered. Quench the reaction mixture into ice-cold saturated sodium bicarbonate (NaHCO₃) to neutralize residual acid without exposing the product to harsh pH extremes, followed by extraction with an organic solvent like ethyl acetate[3]. Alternatively, if the crude purity is high enough after vacuum degassing, direct fractional vacuum distillation can be employed[2].

Quantitative Process Data

The following table summarizes the impact of critical process parameters on the final yield and purity profile, extrapolated from optimization studies on analogous α-chloro-β-keto ester syntheses[2].

| Addition Temperature | SO₂Cl₂ Equivalents | Post-Reaction Degassing | Expected Yield | Expected Purity | Primary Impurity Profile |

| 80–100 °C | 1.20 eq | No | < 40% | < 60% | 2,2-dichloro derivative |

| 20–25 °C | 1.10 eq | No | ~ 65% | ~ 75% | Degradation products / HCl |

| -5 to 10 °C | 1.05 eq | Yes (Vacuum) | > 85% | > 95% | Trace unreacted starting material |

Step-by-Step Methodology: Optimized Chlorination Protocol

This protocol is designed as a self-validating system to ensure reproducibility and prevent catastrophic batch failures[1][2][3].

1. Equipment Setup Equip a jacketed glass reactor with a mechanical stirrer, a pressure-equalizing dropping funnel, an internal thermocouple, and a gas outlet connected to a 2M NaOH scrubber system. Ensure all glassware is rigorously dried to prevent moisture-induced HCl formation.

2. Substrate Charging Charge the reactor with ethyl 4-methoxy-3-oxobutanoate (1.0 eq)[1]. Optionally, dilute with an inert, anhydrous solvent (e.g., dichloromethane) to improve thermal mass transfer.

3. Cryogenic Cooling Circulate coolant to bring the internal reaction temperature to between -5 °C and 10 °C[2]. Validation Checkpoint: Do not proceed until the internal thermocouple reads a stable temperature ≤ 5 °C for at least 10 minutes.

4. Controlled Reagent Addition Slowly add sulfuryl chloride (SO₂Cl₂, 1.05 eq) via the dropping funnel. Validation Checkpoint: Monitor the internal thermocouple continuously. A temperature spike of >2 °C indicates the addition rate is too fast or cooling is insufficient. Pause the addition immediately until the temperature stabilizes below 10 °C[2].

5. Reaction Maturation Once the addition is complete, gradually warm the reactor to 20–25 °C and maintain stirring for 4 hours to ensure complete conversion[2].

6. Vacuum Degassing (Critical Step) Slowly apply a vacuum (down to ~50 mbar) to the reactor while maintaining the temperature at 20–25 °C. Validation Checkpoint: Degassing is complete when bubbling in the caustic scrubber ceases and the system pressure holds steady at the target vacuum level, indicating all residual HCl and SO₂ have been stripped[2].

7. Buffered Isolation Quench the degassed mixture by pouring it slowly into a vigorously stirred flask containing ice-cold saturated NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[3]. Validation Checkpoint: Check the pH of the aqueous layer immediately after the NaHCO₃ quench; it must be mildly basic (pH 7.5–8.0) before proceeding to the extraction phase to ensure all residual acids are neutralized.

References

- Title: WO2005026149A1 - Pyrrol derivatives with antibacterial activity Source: Google Patents URL

- Title: Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal Source: The Royal Society of Chemistry URL

- Title: CN105061210A - Preparation method for ethyl 2-chloroacetoacetate Source: Google Patents URL

Sources

Technical Support Center: Troubleshooting Ethyl 2-Chloro-4-methoxy-3-oxobutanoate Workflows

Welcome to the advanced technical support hub for the synthesis and application of ethyl 2-chloro-4-methoxy-3-oxobutanoate. As a highly functionalized β -keto ester, this compound serves as a critical electrophilic building block in the synthesis of pyrrole-based antibacterial agents[1] and pyrimidine-derived oncology therapeutics, such as Tipiracil[2]. Due to the presence of multiple reactive centers (an acidic α -proton, an electrophilic α -carbon, and an acid-sensitive γ -methoxy ether), researchers frequently encounter chemoselectivity issues and impurity generation during its synthesis and downstream utilization.

This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions to optimize your workflows.

Section 1: Synthesis & Halogenation FAQs

Q1: During the chlorination of ethyl 4-methoxy-3-oxobutanoate using sulfuryl chloride ( SO2Cl2 ), LC-MS analysis reveals a persistent +34 Da impurity. What is the mechanistic cause, and how can we eliminate it?

Causality: The +34 Da mass shift corresponds to the dichloro-impurity (ethyl 2,2-dichloro-4-methoxy-3-oxobutanoate). The α -carbon of β -keto esters is highly enolizable. Once the desired monochloro product forms, the strongly electron-withdrawing chlorine atom inductively increases the acidity of the remaining α -proton. This makes the second enolization and subsequent chlorination highly competitive with the initial reaction, leading to over-chlorination if the local concentration of the chlorinating agent is too high or the temperature allows the activation energy for the second chlorination to be easily overcome.

Solution: Strict stoichiometric control and thermal management are required. Limit SO2Cl2 to 0.95–0.98 equivalents and maintain the reaction temperature strictly between -5 °C and 0 °C to kinetically favor mono-halogenation[1].

Q2: Our isolated yield is low, and we observe a highly polar degradation product lacking the methoxy group. What causes this ether cleavage?

Causality: You are observing the demethylated degradation product (ethyl 2-chloro-4-hydroxy-3-oxobutanoate). The chlorination of ethyl 4-methoxy-3-oxobutanoate with SO2Cl2 generates stoichiometric amounts of hydrogen chloride (HCl) gas. In non-polar solvents (e.g., dichloromethane), dissolved HCl creates a highly acidic environment. The γ -methoxy oxygen becomes protonated, rendering the adjacent methyl group susceptible to nucleophilic attack by chloride ions ( SN2 demethylation), effectively cleaving the ether.

Solution: Implement an active degassing protocol (e.g., a continuous nitrogen sweep) to expel HCl gas as it forms. Alternatively, incorporate a mild, non-nucleophilic acid scavenger such as pyridine or 2,6-lutidine, which has been shown to effectively neutralize HCl byproducts in the halogenation of sensitive esters without interfering with the chloronium ion mechanism[3]. For highly sensitive batches, switching to N-chlorosuccinimide (NCS) as the chlorine source avoids HCl generation entirely[4].

Section 2: Downstream Application FAQs

Q3: When using ethyl 2-chloro-4-methoxy-3-oxobutanoate in an SN2 displacement with a nitrogen nucleophile, we observe significant racemization and elimination byproducts. How do we favor substitution?

Causality: The α -chloro- β -keto ester system is highly reactive but mechanistically promiscuous. The remaining α -proton is highly acidic. If your nucleophile is also moderately basic, it can act as a base to abstract the α -proton, forming an enolate rather than attacking the α -carbon. This pathway leads to racemization (if starting with enantioenriched material) and potential elimination (loss of HCl) or self-condensation.

Solution: Nucleophilic substitution of tertiary/secondary chlorides in β -keto esters proceeds smoothly via an SN2 mechanism (with Walden inversion) only when the nucleophilicity-to-basicity ratio is optimized[5]. Use non-polar or aprotic solvents (like THF or Toluene) to suppress charge separation that favors enolization. If the nucleophile is a weak base, add a sterically hindered tertiary amine (e.g., DIPEA) as an auxiliary proton sink to prevent the buildup of HCl, which can otherwise trigger the reverse reaction or degrade the product.

Quantitative Data Presentation: Impurity Profiling

The following table summarizes the critical impurities monitored during the synthesis of ethyl 2-chloro-4-methoxy-3-oxobutanoate, providing analytical targets for LC-MS/GC-MS workflows.

| Impurity Designation | Chemical Name | Mechanism of Formation | Mass Shift ( Δ Da) | Target Limit (Area %) |

| Under-reaction | Ethyl 4-methoxy-3-oxobutanoate | Incomplete conversion | -34 Da (m/z 160) | < 2.0% |

| Over-chlorination | Ethyl 2,2-dichloro-4-methoxy-3-oxobutanoate | Excess reagent / High Temp | +34 Da (m/z 228) | < 1.5% |

| Ether Cleavage | Ethyl 2-chloro-4-hydroxy-3-oxobutanoate | Acid-catalyzed demethylation (HCl) | -14 Da (m/z 180) | < 0.5% |

| Decarboxylation | 1-chloro-3-methoxypropan-2-one | Hydrolysis and thermal decarboxylation | -72 Da (m/z 122) | < 0.1% |

Experimental Workflows and Logical Relationships

Diagnostic workflow for identifying and resolving common chlorination impurities.

Self-Validating Protocol: Optimized Monochlorination

To ensure reproducibility and prevent the accumulation of the impurities detailed above, utilize the following self-validating methodology for the chlorination of ethyl 4-methoxy-3-oxobutanoate. This protocol incorporates In-Process Control (IPC) feedback loops, ensuring the system validates its own state before proceeding to the next step.

Reagents & Equipment:

-

Ethyl 4-methoxy-3-oxobutanoate (1.0 eq)

-

Sulfuryl chloride ( SO2Cl2 , 0.95 eq)

-

Anhydrous Dichloromethane (DCM, 10 volumes)

-

Jacketed reactor with internal temperature probe and sub-surface nitrogen sparger.

Step-by-Step Methodology:

-

System Preparation: Charge the reactor with ethyl 4-methoxy-3-oxobutanoate and anhydrous DCM. Initiate a gentle, continuous sub-surface nitrogen sparge.

-

Causality: The nitrogen sparge acts as a physical acid scavenger, continuously driving off HCl and SO2 gases to prevent ether cleavage.

-

-

Thermal Equilibration: Cool the reaction mixture to an internal temperature of -2 °C to 0 °C.

-

Controlled Halogenation: Dilute SO2Cl2 in 2 volumes of DCM. Add this solution dropwise via an addition funnel over 2 hours.

-

Critical Parameter: Adjust the addition rate so that the internal temperature never exceeds +2 °C. This thermal suppression kinetically disfavors the secondary enolization required for over-chlorination.

-

-

Self-Validation (IPC Check): After the addition is complete, stir for 30 minutes at 0 °C. Withdraw a 50 μ L aliquot, quench in 1 mL of cold acetonitrile, and analyze via UPLC-UV (210 nm).

-

Decision Gate:

-

If Starting Material (SM) > 2.0% and Dichloro Impurity < 1.0%: Add 0.02 eq of SO2Cl2 and stir for 15 minutes. Repeat IPC.

-